molecular formula C7H8O3S B1352130 (Furfurylthio)acetic acid CAS No. 89639-87-2

(Furfurylthio)acetic acid

Cat. No.: B1352130
CAS No.: 89639-87-2
M. Wt: 172.2 g/mol
InChI Key: ZZDIHIJSUARXBQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: (Furfurylthio)acetic acid can be synthesized through several methods. One common approach involves the reaction of furfuryl mercaptan with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:

    Reactants: Furfuryl mercaptan and chloroacetic acid.

    Conditions: Basic medium, often using sodium hydroxide.

    Procedure: The furfuryl mercaptan is added to a solution of chloroacetic acid in the presence of sodium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: (Furfurylthio)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thio group to a thiol or even further to a sulfide.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

(Furfurylthio)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (furfurylthio)acetic acid involves its interaction with various molecular targets. The thio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further influencing their function. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

(Furfurylthio)acetic acid can be compared with other sulfur-containing acetic acids, such as:

    Thioacetic acid: Lacks the furan ring, making it less versatile in terms of chemical reactivity.

    Furfuryl mercaptan: Contains the furan ring but lacks the acetic acid moiety, limiting its applications in synthesis.

    Furfuryl alcohol: Similar in structure but lacks the sulfur atom, resulting in different chemical properties.

Uniqueness: this compound’s combination of a furan ring and a thioacetic acid moiety makes it unique. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(furan-2-ylmethylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c8-7(9)5-11-4-6-2-1-3-10-6/h1-3H,4-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDIHIJSUARXBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10237800
Record name (Furfurylthio)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89639-87-2
Record name 2-[(2-Furanylmethyl)thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89639-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Furfurylthio)acetic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Furfurylthio)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10237800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (furfurylthio)acetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10 g of methyl-2-(furfurylthio)acetate was dissolved in 60 ml of methanol, and the solution prepared by dissolving 4.25 g of 85% potassium hydride in 15 ml of water was added dropwise. The mixture was stirred for 2 hours at room temperature, and pH was adjusted to 5 by adding 2N aqueous hydrochloric acid. Water and methanol were evaporated under reduced pressure. 100 ml of ethyl acetate and 100 ml of water were added to the residue and extraction was carried out. The ethyl acetate layer was dried over anhydrous magnesium sulfate, and the solvent was evapoated in vacuo to obtain the captioned 2-(furfurylthio)acetic acid. Yield: 9.2 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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